4-(Benzyloxy)-2-fluorobenzonitrile
Overview
Description
4-(Benzyloxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by a benzyloxy group attached to a fluorobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile typically involves the following steps:
Nitrile Formation: The starting material, 4-hydroxy-2-fluorobenzonitrile, is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to form the benzyloxy derivative.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-2-fluorobenzaldehyde or 4-(benzyloxy)-2-fluorobenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluorobenzonitrile: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
4-(Benzyloxy)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and physical properties.
Uniqueness: 4-(Benzyloxy)-2-fluorobenzonitrile is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-35-5 | |
Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(Benzyloxy)-2-fluorobenzonitrile as revealed by its crystal structure?
A1: The crystal structure analysis of this compound reveals that the molecule consists of two planar rings: a fluorobenzonitrile ring and a benzyloxy ring. [] These rings are not coplanar, exhibiting a dihedral angle of 68.87° between them. [] The crystal packing is stabilized by C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring in a neighboring molecule. [] Additionally, π–π interactions, involving the overlap of π-electron clouds between adjacent aromatic rings, contribute to the crystal's stability. []
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